molecular formula C17H18ClN3O3S B3013353 N-(5-chloro-2-methoxyphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide CAS No. 946324-37-4

N-(5-chloro-2-methoxyphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide

Cat. No.: B3013353
CAS No.: 946324-37-4
M. Wt: 379.86
InChI Key: PZPDQRVBYVQFBZ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide: is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a quinazolinone moiety, a sulfanyl group, and a substituted phenyl ring, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiol reagents.

    Substitution on the Phenyl Ring: The 5-chloro-2-methoxyphenyl moiety can be synthesized through electrophilic aromatic substitution reactions, starting from appropriately substituted aniline derivatives.

    Final Coupling Reaction: The final step involves coupling the quinazolinone core with the substituted phenyl ring through an amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide: can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinones using reducing agents like sodium borohydride.

    Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, ethanol or methanol as solvent.

    Substitution: Amine or thiol nucleophiles, polar aprotic solvents like DMF or DMSO.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinazolinones.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide: has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

    Pharmacology: Study of its pharmacokinetic and pharmacodynamic properties to understand its behavior in biological systems.

    Materials Science: Exploration of its properties for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in disease pathways.

    Pathways Involved: The compound could modulate signaling pathways, inhibit enzyme activity, or alter gene expression, leading to its therapeutic effects.

Comparison with Similar Compounds

N-(5-chloro-2-methoxyphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide: can be compared with similar compounds such as:

    This compound: Similar structure but different substituents on the phenyl ring or quinazolinone core.

    Quinazolinone Derivatives: Compounds with variations in the quinazolinone moiety, leading to different biological activities.

    Sulfanyl Acetamides: Compounds with different substituents on the sulfanyl group, affecting their chemical reactivity and applications.

The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3S/c1-24-14-7-6-10(18)8-13(14)19-15(22)9-25-16-11-4-2-3-5-12(11)20-17(23)21-16/h6-8H,2-5,9H2,1H3,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPDQRVBYVQFBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC(=O)NC3=C2CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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